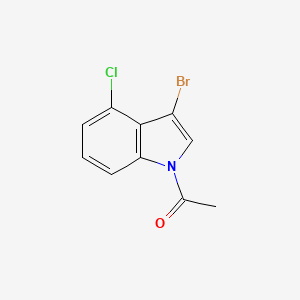

1-Acetyl-3-bromo-4-chloroindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-chloroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAMLNKESBSRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252880 | |

| Record name | Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-70-2 | |

| Record name | Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Acetyl-3-bromo-4-chloroindole

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis and rigorous characterization of 1-Acetyl-3-bromo-4-chloroindole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery programs. This document provides a step-by-step protocol, explains the underlying chemical principles for each procedural choice, and outlines a suite of analytical techniques for structural verification and purity assessment. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development who require a reliable method for the preparation and validation of this important chemical intermediate.

Introduction: Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indoles, in particular, serve as versatile intermediates, allowing for further functionalization through various cross-coupling reactions. The title compound, this compound, combines several key features: an acetyl group at the N1 position which modulates the electron density of the indole ring, a bromine atom at the C3 position—a prime site for subsequent chemical modification—and a chlorine atom at the C4 position. This specific substitution pattern makes it a valuable building block for the synthesis of complex molecular architectures targeted at a range of biological endpoints. This guide provides a validated, two-step synthetic sequence starting from 4-chloroindole, followed by a detailed characterization workflow.

Synthesis of this compound

The synthesis is achieved through a two-step process: (1) N-acetylation of commercially available 4-chloroindole, followed by (2) regioselective bromination of the resulting 1-acetyl-4-chloroindole.

Overall Reaction Scheme

Step 1: N-Acetylation of 4-Chloroindole

Causality and Experimental Choices: The N-acetylation of the indole nitrogen is a critical first step. It serves a dual purpose: it protects the nitrogen from participating in side reactions and, more importantly, it deactivates the indole ring towards electrophilic attack, which helps to control the regioselectivity of the subsequent bromination step. Acetic anhydride is employed as the acetylating agent due to its high reactivity and the ease of removal of the acetic acid byproduct. The reaction is typically carried out without a solvent, using an excess of acetic anhydride to drive the reaction to completion.[1][2]

Detailed Experimental Protocol:

-

To a clean, dry round-bottom flask, add 4-chloroindole (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into ice-water with stirring.

-

The product, 1-acetyl-4-chloroindole, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic anhydride and acetic acid.

-

Dry the product under vacuum to obtain 1-acetyl-4-chloroindole, which can be used in the next step without further purification.

Step 2: Regioselective Bromination

Causality and Experimental Choices: The C3 position of the indole ring is the most nucleophilic and therefore the most susceptible to electrophilic attack. The N-acetyl group, being electron-withdrawing, tempers this reactivity, allowing for a more controlled bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3][4] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine (Br⁺) under mild conditions. The reaction is typically performed in a polar aprotic solvent like acetonitrile or dichloromethane at room temperature to ensure high regioselectivity for the C3 position.[5][6]

Detailed Experimental Protocol:

-

Dissolve 1-acetyl-4-chloroindole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until completion.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

A comprehensive suite of analytical techniques is essential to confirm the structure and assess the purity of the synthesized compound.

Analytical Workflow Diagram

Sources

Spectroscopic Characterization of 1-Acetyl-3-bromo-4-chloroindole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Acetyl-3-bromo-4-chloroindole, a halogenated indole derivative of interest to researchers in medicinal chemistry and drug development. The unique substitution pattern of this molecule presents a compelling case for detailed structural elucidation using modern spectroscopic techniques. This document serves as a comprehensive resource for scientists, offering not only spectral data but also the underlying principles and experimental considerations for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a synthetic heterocyclic compound. Its structure, confirmed by various spectroscopic methods, is foundational to understanding its chemical reactivity and potential biological activity. The strategic placement of bromo, chloro, and acetyl groups on the indole scaffold significantly influences its electronic properties and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons of the indole ring and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.8 | s | - |

| H-5 | ~ 7.4 | d | ~ 8.0 |

| H-6 | ~ 7.2 | t | ~ 8.0 |

| H-7 | ~ 8.3 | d | ~ 8.0 |

| -COCH₃ | ~ 2.6 | s | - |

Interpretation and Rationale:

The chemical shifts are predicted based on the analysis of related indole derivatives.[1] The electron-withdrawing acetyl group at the N-1 position and the halogen substituents significantly influence the electronic distribution within the indole ring. The H-7 proton is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the nearby carbonyl group and the inductive effect of the adjacent chlorine atom. The singlet nature of the H-2 proton is a characteristic feature of 3-substituted indoles. The protons on the benzene ring (H-5, H-6, and H-7) will exhibit splitting patterns typical of a substituted aromatic system.[2] The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 125 |

| C-3 | ~ 95 |

| C-3a | ~ 130 |

| C-4 | ~ 120 |

| C-5 | ~ 123 |

| C-6 | ~ 125 |

| C-7 | ~ 115 |

| C-7a | ~ 135 |

| C=O | ~ 168 |

| -CH₃ | ~ 24 |

Interpretation and Rationale:

The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents. The carbon bearing the bromine (C-3) is expected to be significantly shielded compared to an unsubstituted indole.[4] Conversely, the carbon attached to the nitrogen (C-7a) and the carbonyl carbon of the acetyl group will be deshielded. The presence of the chlorine atom at C-4 will also influence the chemical shifts of the surrounding carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans are required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Amide) | ~ 1700 | Strong |

| C-N Stretch | ~ 1350 | Medium |

| C-Cl Stretch | ~ 750 | Strong |

| C-Br Stretch | ~ 650 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | ~ 1600, 1450 | Medium-Weak |

Interpretation and Rationale:

The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl group.[5][6][7][8] The exact position of this band can provide insights into the electronic environment of the carbonyl group. The spectrum will also show absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the indole ring. The C-N stretching vibration will also be present. The presence of carbon-halogen bonds will be indicated by absorptions in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 271 | Isotopic pattern |

| [M+2]⁺ | 273 | Isotopic pattern |

| [M+4]⁺ | 275 | Isotopic pattern |

| [M-COCH₂]⁺ | 229/231/233 | Isotopic pattern |

| [M-Br]⁺ | 192/194 | Isotopic pattern |

| [M-Cl]⁺ | 236/238 | Isotopic pattern |

| [COCH₃]⁺ | 43 | High |

Interpretation and Rationale:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9][10][11] This will result in a cluster of peaks at m/z 271, 273, and 275. The fragmentation pattern will likely involve the loss of the acetyl group as a ketene (CH₂=C=O) or an acetyl radical, leading to a prominent fragment.[12] Cleavage of the C-Br and C-Cl bonds will also be observed. The base peak could correspond to the acylium ion [CH₃CO]⁺ at m/z 43.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Key Structural and Fragmentation Features

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Figure 1: Molecular Structure of this compound.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, offer a valuable resource for researchers working with this and related halogenated indole derivatives. The unique spectral features arising from the specific substitution pattern underscore the power of modern spectroscopic techniques in elucidating complex molecular architectures, which is a critical step in the journey of drug discovery and development.

References

- Berkeley Learning Hub. (2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry Steps. Interpreting IR Spectra.

- University of Calgary. IR: carbonyl compounds.

- Unknown. Carbonyl - compounds - IR - spectroscopy.

- SyncSci Publishing. (2025, September 5). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reports.

- ResearchGate. (2025, September 8). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.

- Ibrahim, M. N. (2007, July). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3).

- Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1.

- Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.

- Chemguide. mass spectra - the M+2 peak.

- YouTube. (2024, May 23). Mass spectrum of molecules with 1Br and 1Cl.

- JoVE. (2024, December 5).

- Semantic Scholar.

- YouTube. (2025, February 22).

- ChemicalBook. Indole(120-72-9) 1H NMR spectrum.

Sources

- 1. youtube.com [youtube.com]

- 2. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Acetyl-3-bromo-4-chloroindole (CAS Number: 1375064-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-3-bromo-4-chloroindole, a halogenated indole derivative with potential applications as a key intermediate in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its chemical identity, fundamental properties, and likely synthetic pathways based on established indole chemistry. Furthermore, it explores the potential biological significance of substituted indoles, providing context for the research and development applications of this molecule. A curated list of current suppliers is also included to facilitate procurement for research purposes.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals. Chemical modification of the indole ring through halogenation and other substitutions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of bromine and chlorine atoms, as seen in this compound, can significantly influence a compound's biological activity, making such derivatives valuable building blocks in the synthesis of novel therapeutic agents. The N-acetyl group serves to protect the indole nitrogen, modulating its reactivity and allowing for selective functionalization at other positions of the indole ring.

Chemical and Physical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from suppliers, the following properties can be summarized:

| Property | Value | Source |

| CAS Number | 1375064-70-2 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₇BrClNO | [1] |

| Molecular Weight | 272.53 g/mol | [1] |

| Appearance | Likely a solid | Inferred |

| Purity | ≥97% (as offered by suppliers) | [1] |

| Storage | Recommended storage at 2-8°C | Inferred from supplier data |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general indole solubility |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely proceed in a two-step sequence starting from 4-chloroindole.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Researchers should optimize these conditions for their specific setup.

Step 1: N-Acetylation of 4-Chloroindole

-

To a stirred solution of 4-chloroindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add acetic anhydride.

-

A catalytic amount of a base such as pyridine or triethylamine may be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-acetyl-4-chloroindole.

Step 2: Bromination of 1-Acetyl-4-chloroindole

-

Dissolve the crude 1-acetyl-4-chloroindole in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) to the solution. The reaction may be initiated by a radical initiator like AIBN or by gentle heating.

-

Monitor the reaction by TLC. The N-acetyl group directs the electrophilic substitution to the 3-position of the indole ring.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification

The crude this compound can be purified using standard techniques:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common and effective method.

-

Column Chromatography: For more rigorous purification, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Analytical Characterization (Anticipated)

While specific spectral data is not available, the following are the expected key features in the analytical characterization of this compound:

-

¹H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the proton at the 2-position, and a singlet for the acetyl methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and bromo substituents.

-

¹³C NMR: Resonances for the eight carbons of the indole core and the two carbons of the acetyl group. The carbons attached to the halogens will exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group, typically in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₇BrClNO, exhibiting the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

Potential Applications in Research and Drug Development

Halogenated indoles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of bromo and chloro substituents on the indole ring of this compound offers several strategic advantages for medicinal chemists:

-

Site for Further Functionalization: The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents, enabling the synthesis of diverse compound libraries for biological screening.

-

Modulation of Pharmacokinetic Properties: Halogen atoms can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhancement of Biological Activity: The electronic and steric effects of halogens can lead to improved binding affinity and potency of a drug candidate towards its biological target.

While no specific biological activity has been reported for this compound itself, related substituted indole derivatives have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.[2] Therefore, this compound represents a valuable starting material for the exploration of new chemical entities with potential therapeutic applications.

Suppliers

This compound is available from several chemical suppliers, facilitating its use in research and development.

-

National Analytical Corporation - Chemical Division (India): A supplier and trader of a wide range of chemicals, including this indole derivative.[3]

-

Fluorochem (Europe): A supplier of fine chemicals for research, with this compound listed in their catalog.[1]

-

Siri Organics (India): A manufacturer and supplier of chemical supplies.[4]

-

Laibo Chem (available through Orion Cientific): A supplier of chemical reagents.[5]

-

Chem-Impex International (USA): A supplier of specialty chemicals for pharmaceutical and biotechnology research. While they list a related compound, they are a potential source for similar indole derivatives.[6]

Conclusion

This compound (CAS 1375064-70-2) is a halogenated indole derivative with significant potential as a versatile building block in organic synthesis. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be inferred from established indole chemistry. The presence of multiple functional groups and halogen substituents makes it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The availability of this compound from various suppliers enables its accessibility to the scientific community for further research and exploration.

References

-

National Analytical Corporation - Chemical Division. 1-acetyl-3-bromo- 4-chloroindole - Cas No: 1375064-70-2. TradeIndia. Available at: [Link]

-

National Analytical Corporation - Chemical Division. 1-acetyl-3-bromo- 4-chloroindole - Cas No: 1375064-70-2 at Best Price in Mumbai. TradeIndia. Available at: [Link]

-

Siri Organics. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. TradeIndia. Available at: [Link]

-

MDPI. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available at: [Link]

- Han, C., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.

-

National Analytical Corporation - Chemical Division. 1-acetyl- 3-bromoindole at Best Price in Mumbai, Maharashtra. TradeIndia. Available at: [Link]

-

Orion Cientific. This compound , Package: 1g , Laibo Chem. Available at: [Link]

- Zheng, T., et al. Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry.

-

India Fine Chemicals. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Available at: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-acetyl-3-bromo- 4-chloroindole - Cas No: 1375064-70-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 1-acetyl-5-bromo-4-chloro-1h-indol-3-yl Acetate at Best Price in Hyderabad, Telangana | Siri Organics [tradeindia.com]

- 5. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. chemimpex.com [chemimpex.com]

Unlocking the Therapeutic Potential of 1-Acetyl-3-bromo-4-chloroindole: A Technical Guide for Preclinical Investigation

Introduction: Deconstructing a Privileged Scaffold for Novel Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in the quest for novel therapeutic agents. This guide focuses on a specific, yet largely unexplored derivative: 1-Acetyl-3-bromo-4-chloroindole . While direct biological data for this compound is scarce, a systematic analysis of its structural components—the indole core, N-acetylation, and di-halogenation at the 3 and 4 positions—provides a strong rationale for investigating its potential in several key therapeutic areas.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not merely list potential activities but will delve into the mechanistic reasoning behind these hypotheses, grounded in the established pharmacology of related indole derivatives. Furthermore, it will provide detailed, actionable experimental protocols to systematically evaluate the biological activity of this compound, empowering research teams to unlock its therapeutic potential. Our approach is built on a foundation of scientific integrity, providing self-validating experimental designs and citing authoritative sources to support our claims.

Structural Rationale and Hypothesized Biological Activities

The therapeutic potential of this compound can be logically inferred by dissecting its molecular architecture:

-

The Indole Core: This bicyclic aromatic system is a key pharmacophore in numerous approved drugs, including the anti-inflammatory indomethacin and the antiemetic tropisetron.[3] The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows it to bind to a diverse range of biological targets.[3]

-

N-Acetylation: The acetyl group at the 1-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. This modification can also alter the electronic nature of the indole ring, potentially modulating its binding affinity for specific receptors or enzymes.[4][5]

-

Halogenation (Bromo and Chloro Substituents): The presence of bromine at the 3-position and chlorine at the 4-position is particularly noteworthy. Halogens are known to enhance the biological activity of many drug molecules through various mechanisms, including increased lipophilicity (facilitating membrane permeability), formation of halogen bonds with protein targets, and blocking of metabolic sites to improve pharmacokinetic profiles.[1] Specifically, bromoindoles have been isolated from marine organisms and have shown cytotoxic, antioxidant, and enzyme-inhibiting properties.[6] Chloro-substituted indoles have also demonstrated significant biological activities, including acting as plant growth regulators.[7] The combination of these two different halogens at specific positions could lead to unique and potent biological effects.

Based on this structural analysis and a review of the literature on related compounds, we hypothesize that this compound possesses potential biological activities in the following areas:

-

Anticancer Activity: Halogenated and acetylated indole derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and targeting tubulin polymerization.[1][8]

-

Anti-inflammatory Activity: 3-acetylindole derivatives have been synthesized and evaluated as potential anti-inflammatory agents, suggesting that the acetyl group at a different position in our target molecule could still confer similar properties.[4][9]

-

Antimicrobial Activity: The indole scaffold is a common feature in many antimicrobial compounds.[10] The addition of halogens can further enhance this activity.[11]

-

Neurological Activity: The indole ring is a core component of many neurotransmitters (e.g., serotonin) and psychoactive compounds. While a primary focus on this area may be secondary, it remains a plausible avenue for investigation.

Experimental Workflows for Biological Evaluation

The following sections provide detailed, step-by-step methodologies for the preclinical evaluation of this compound. These protocols are designed to be robust and provide clear, interpretable data.

In Vitro Anticancer Activity Assessment

Rationale: The initial screening for anticancer activity will involve assessing the cytotoxicity of this compound against a panel of human cancer cell lines. This will be followed by more specific assays to elucidate the potential mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% (v/v).

-

-

Cell Seeding and Treatment:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Replace the media with fresh media containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Assay:

-

After 48 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung | Experimental Value |

| MCF-7 | Breast | Experimental Value |

| HCT116 | Colon | Experimental Value |

| HEK293 | Non-cancerous | Experimental Value |

Workflow Diagram: In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Anti-inflammatory Activity Assessment

Rationale: To investigate the potential anti-inflammatory properties of this compound, we will utilize an in vitro assay that measures the inhibition of albumin denaturation, a well-established method for screening anti-inflammatory drugs.[4]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (10-100 µg/mL).

-

Prepare a control group with 2 mL of distilled water instead of the compound.

-

Use diclofenac sodium as a standard reference drug.

-

-

Incubation and Denaturation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C in a water bath for 10 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

-

-

Data Presentation: Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac Sodium) |

| 10 | Experimental Value | Experimental Value |

| 20 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value |

| 80 | Experimental Value | Experimental Value |

| 100 | Experimental Value | Experimental Value |

In Vitro Antimicrobial Activity Assessment

Rationale: The antimicrobial potential of this compound will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain. The minimum inhibitory concentration (MIC) will be determined using a broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Culture Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans) in appropriate broth media.

-

Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth to obtain a concentration range of 0.125 to 256 µg/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganisms with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value |

| Candida albicans | Fungus | Experimental Value |

Proposed Signaling Pathway for Anticancer Activity

Rationale: Based on the known mechanisms of action of similar indole derivatives, we propose that this compound may exert its anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Its dysregulation is a common feature in many cancers.

Diagram: Hypothesized EGFR Inhibition Pathway

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical investigation of this compound. The proposed experimental workflows are designed to systematically evaluate its potential anticancer, anti-inflammatory, and antimicrobial activities. The structural rationale, based on the well-established pharmacology of the indole scaffold and its derivatives, strongly supports the hypothesis that this compound represents a promising starting point for novel drug discovery.

Positive results from these initial in vitro studies would warrant further investigation, including:

-

Mechanism of Action Studies: For promising activities, more in-depth studies should be conducted to elucidate the precise molecular targets and signaling pathways involved.

-

In Vivo Efficacy Studies: Compounds demonstrating significant in vitro activity should be evaluated in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound will be crucial for optimizing potency and selectivity.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is essential for identifying drug-like candidates.

By following the systematic approach outlined in this guide, research teams can efficiently and effectively explore the therapeutic potential of this compound and contribute to the development of the next generation of indole-based therapeutics.

References

- Benchchem. (n.d.). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.

- Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(6), 461-467.

- (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.

- (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.

- (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.

- (2014). Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents. ResearchGate.

- (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.

- (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC - PubMed Central.

- (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- (n.d.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.

- (n.d.). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the regioselectivity of 1-Acetyl-3-bromo-4-chloroindole synthesis

An In-depth Technical Guide to the Regioselective Synthesis of 1-Acetyl-3-bromo-4-chloroindole

Abstract

Halogenated indoles are foundational scaffolds in medicinal chemistry, serving as versatile intermediates for the synthesis of complex bioactive molecules. The precise control of halogenation patterns on the indole nucleus is paramount for modulating pharmacological activity. This guide provides a detailed investigation into the synthesis of this compound, focusing on the principles that govern its high regioselectivity. We will explore the underlying electronic structure of the indole core, the role of the N-acetyl protecting group, and provide a field-proven experimental protocol complete with characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this critical synthetic transformation.

Introduction: The Strategic Importance of Haloindoles

Indole derivatives are ubiquitous in pharmaceuticals and natural products. The introduction of halogen atoms onto the indole ring system profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, is a valuable building block. The bromine atom at the C3 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the N-acetyl group provides crucial protection and stability.[1][2]

The primary challenge in the synthesis of polysubstituted indoles is achieving predictable and high regioselectivity. This guide deconstructs the factors that ensure the electrophilic bromination of 1-acetyl-4-chloroindole occurs exclusively at the C3 position.

Theoretical Foundation: Pillars of Regioselectivity

The remarkable regioselectivity of this reaction is not accidental but is dictated by the inherent electronic properties of the indole nucleus and the strategic use of a protecting group.

Pillar 1: The Intrinsic Nucleophilicity of the Indole Ring

The indole ring system is a π-excessive heterocycle, meaning the ten π-electrons are delocalized over nine atoms.[3][4] This electron-rich nature makes it highly susceptible to electrophilic aromatic substitution. Quantum mechanical calculations and experimental evidence consistently show that the C3 position is the most nucleophilic and thus the kinetically favored site for electrophilic attack.[3][5]

The reason for this preference lies in the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon attack.

-

Attack at C3: The positive charge in the intermediate is adjacent to the nitrogen atom. The nitrogen's lone pair can delocalize to stabilize this charge, forming an iminium cation without disrupting the aromaticity of the fused benzene ring.[3] This is the most stable possible intermediate.

-

Attack at C2: An attack at the C2 position would place the positive charge at C3. This charge cannot be as effectively stabilized by the nitrogen lone pair without breaking the aromaticity of the benzene ring, resulting in a higher energy, less stable intermediate.[3]

Therefore, the electrophile (in this case, Br⁺) is overwhelmingly directed to the C3 position.

Pillar 2: The Role of the N-Acetyl Protecting Group

While the indole nitrogen's lone pair is crucial for activating the ring, the N-H bond itself is reactive. In the absence of a protecting group, many electrophilic reagents can react at the nitrogen or induce polymerization. The N-acetyl group serves two critical functions:

-

Prevents N-Halogenation: It shields the nitrogen atom, preventing unwanted side reactions with the brominating agent.[1][6]

-

Modulates Reactivity: As an electron-withdrawing group, the acetyl moiety slightly deactivates the indole ring, which can help prevent over-halogenation (the addition of multiple bromine atoms) and improve the overall control of the reaction.[2]

The use of a protecting group is a classic strategy in organic synthesis to enhance chemoselectivity by temporarily masking a reactive functional group.[6][7]

Pillar 3: Influence of the C4-Chloro Substituent

The chlorine atom at the C4 position is an electron-withdrawing group via induction but can donate electron density through resonance. As a halogen, it is a deactivating ortho-, para-director. However, its influence on the regioselectivity of the pyrrole ring is minimal compared to the powerful directing effect of the ring nitrogen. The inherent C3-directing nature of the indole nucleus is the dominant factor.

Reaction Mechanism: The Path to C3 Bromination

The bromination of 1-acetyl-4-chloroindole proceeds via a classic electrophilic aromatic substitution mechanism. The high electron density of the C2-C3 double bond initiates the attack on the electrophilic bromine source.

Caption: Mechanism of electrophilic bromination at the C3 position.

-

Activation: The brominating agent, typically N-bromosuccinimide (NBS), provides a source of electrophilic bromine (Br⁺).

-

Nucleophilic Attack: The π-electrons of the C2-C3 bond of the indole attack the electrophilic bromine atom.

-

Intermediate Formation: A resonance-stabilized cationic intermediate, the sigma complex, is formed. The positive charge is delocalized across the C2 position and the nitrogen atom.

-

Deprotonation: A weak base in the reaction mixture (such as the succinimide anion) removes the proton from the C3 position.

-

Aromatization: The removal of the proton collapses the C-H bond, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.

Field-Proven Experimental Protocol

This protocol is designed for reliability and high yield, incorporating best practices for handling the reagents and ensuring regiochemical purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Acetyl-4-chloroindole | C₁₀H₈ClNO | 193.63 | 5.00 g | 25.8 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 4.84 g | 27.2 (1.05 eq) |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 100 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |

| Saturated NaCl (Brine) | - | - | 50 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-acetyl-4-chloroindole (5.00 g, 25.8 mmol).

-

Dissolution: Add acetonitrile (100 mL) and stir until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: Cooling the reaction helps to control the reaction rate and minimize potential side reactions, ensuring higher selectivity.

-

NBS Addition: Slowly add N-bromosuccinimide (4.84 g, 27.2 mmol, 1.05 equivalents) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition of the electrophile prevents localized high concentrations that could lead to di-bromination or other side reactions.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, to yield the pure product. Expected yield is typically >90%.

Product Characterization & Data

Proper characterization is essential to confirm the structure and regiochemical purity of the final product.

| Property | Data |

| Product Name | This compound |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4 (d, 1H), ~7.5 (s, 1H), ~7.3 (m, 2H), 2.6 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168, ~135, ~130, ~128, ~127, ~125, ~115, ~95, ~24 |

| Mass Spec (ESI+) | m/z: 271.9/273.9 [M+H]⁺ (Isotopic pattern for Br/Cl) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

The key diagnostic signal in the ¹H NMR spectrum is the singlet at ~7.5 ppm, corresponding to the proton at the C2 position. The absence of a signal for a C3 proton and the presence of the C2 proton signal unequivocally confirm that bromination has occurred at the C3 position.

Conclusion

The synthesis of this compound is a prime example of a highly regioselective electrophilic aromatic substitution. The outcome is reliably controlled by the intrinsic electronic properties of the indole nucleus, which strongly favor substitution at the C3 position. The strategic use of an N-acetyl protecting group is crucial for preventing side reactions and ensuring a clean, high-yielding transformation. The protocol described herein is robust and scalable, providing drug development professionals with a reliable method for accessing this versatile synthetic intermediate.

References

- Vertex AI Search. (2025). Indole Electrophilic Substitution with Position 3 Occupied.

- Jackson, A. H., & Smith, A. E. (1978). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 733. DOI:10.1039/P29780000733

- Kushwaha, D. Synthesis and Chemistry of Indole.

- Química Organica.org.

- ResearchGate. (2020). Electrophilic Substitution Reactions of Indoles.

- ResearchGate. (2021). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2737.

- PubMed Central (PMC).

- Bridgewater State University. (2014).

- Chemistry LibreTexts. (2021). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics.

- Wikipedia. Protecting group.

- Google Patents. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

- Chemistry LibreTexts. (2019). Acetals as Protecting Groups.

- ACS Publications. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.

- Tokyo Chemical Industry Co., Ltd. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.

- Organic Chemistry Portal.

- Organic Chemistry Portal. Protective Groups.

- Can. J. Chem. (1986).

- Scirp.org. (2014).

- PubChem. 5-Bromo-4-chloro-3-hydroxyindole.

- ChemRxiv. (2024).

- PubMed. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters.

- Chem-Impex. N-Acetyl-5-bromo-4-chloro-3-hydroxyindole.

- PubMed. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid.

- PubChem. 4-Chloroindole-3-acetic acid.

- ResearchGate. (2010).

- PubChem. 4-Bromo-3-chloroaniline.

- PubChemLite. 3-bromo-4-chloroindole, n-boc protected (C13H13BrClNO2).

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic substitution at the indole [quimicaorganica.org]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloroindoles

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chloroindole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1] The introduction of a chlorine substituent onto this privileged scaffold gives rise to the chloroindole class of molecules, which have demonstrated significant potential in various therapeutic areas, including oncology, neurology, and infectious diseases.[2][3] The position and nature of substituents on the chloroindole ring system profoundly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of these properties is therefore paramount for the rational design and development of novel chloroindole-based therapeutics.

This technical guide provides an in-depth exploration of the core physicochemical properties of substituted chloroindoles, including lipophilicity (LogP), electronic effects (pKa), and solubility. We will delve into the theoretical underpinnings of how substituents modulate these properties, provide detailed, field-proven experimental protocols for their determination, and present a framework for interpreting this data in the context of drug discovery and development.

Core Physicochemical Parameters: A Triad of Influence

The journey of a drug molecule from administration to its target site is a complex interplay of its intrinsic properties with the biological environment. For substituted chloroindoles, three key physicochemical parameters form a critical triad that dictates their behavior: lipophilicity, electronic character, and solubility.

Lipophilicity (LogP): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (P), or its logarithmic form (LogP), is the most widely used measure of lipophilicity.

The chlorine atom, being lipophilic, generally increases the LogP of the parent indole scaffold. The position of the chlorine atom, as well as the presence of other substituents, can further modulate this property. For instance, an energetic analysis of 3-chloroindole-containing compounds has shown that their increased binding energy compared to their 3-methylindole counterparts is partly due to the greater hydrophobic nature of the chloro-substituted compounds.[4]

Table 1: Experimentally Determined and Predicted Lipophilicity of Select Chloroindoles

| Compound | LogP | Method |

| 4-Chloroindole-3-acetic acid | 2.02 | Predicted |

| 5-Chloroindole | 2.93 | Experimental |

| 6-Chloroindole | 2.93 (approx.) | Predicted |

Data sourced from references[5][6][7].

The overall lipophilicity of a substituted chloroindole is a composite of the contributions of each substituent. The Hansch-Fujita substituent constant (π) quantifies the lipophilicity of a given substituent relative to hydrogen. A positive π value indicates a lipophilic substituent, while a negative value signifies a hydrophilic one.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), are generally lipophilic and will increase the LogP.

-

Electron-donating groups (EDGs) , such as hydroxyl (-OH) or amino (-NH2), are typically hydrophilic and will decrease the LogP.

-

Alkyl chains will increase lipophilicity in proportion to their length.

A quantitative structure-activity relationship (QSAR) study on 2-substituted indole melatonin receptor ligands revealed an optimal range of lipophilicity for the C2 substituent, highlighting the importance of balancing this property for receptor affinity.[8]

Electronic Effects (pKa): Ionization and Target Engagement

The electronic nature of substituents on the chloroindole ring influences the acidity of the indole N-H proton and the overall electron distribution within the molecule. The acid dissociation constant (pKa) is a measure of the acidity of the N-H proton. The pKa of the parent indole is approximately 17 in an aqueous solution.[9]

The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of the indole N-H by stabilizing the resulting indolide anion. The magnitude of this effect is dependent on the position of the chlorine atom, a concept that can be rationalized using Hammett substituent constants (σ).[10]

-

A substituent at the 5-position of the indole ring has an electronic effect analogous to a para substituent on a benzene ring (σp).[10]

-

A substituent at the 6-position has an effect similar to a meta substituent (σm).[10]

Since the σm value for chlorine is more positive than its σp value, a 6-chloro substituent is expected to have a stronger electron-withdrawing effect, making the N-H proton of 6-chloroindole more acidic than that of 5-chloroindole.[10]

Table 2: Predicted pKa Values of Select Chloroindoles

| Compound | Predicted pKa |

| 4-Chloroindole | 16.10 ± 0.30 |

| 5-Chloroindole | 16.09 ± 0.30 |

Data sourced from reference[9].

The ionization state of a molecule at physiological pH (around 7.4) is critical for its interaction with biological targets and for its membrane permeability. A lower pKa for the indole N-H will result in a greater proportion of the anionic form at a given pH.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of substituted chloroindoles is influenced by a combination of factors, including lipophilicity and the ability to form hydrogen bonds. Generally, increased lipophilicity correlates with decreased aqueous solubility.

The parent chloroindoles are typically described as being insoluble in water but soluble in organic solvents like alcohol.[5][8] The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can significantly enhance aqueous solubility. For example, 4-chloroindole-3-acetic acid is more water-soluble than 4-chloroindole.

Table 3: Physical State and Solubility of Select Chloroindoles

| Compound | Physical State | Water Solubility | Organic Solvent Solubility |

| 4-Chloroindole | Clear yellow liquid | Insoluble | Soluble in ethanol |

| 5-Chloroindole | White to grayish-green crystalline powder | Insoluble | Soluble in alcohol |

| 6-Chloroindole | Solid | Insoluble | Soluble in ethanol |

| 7-Chloroindole | Brown crystalline powder | Insoluble | Not specified |

Data sourced from references[2][5][8][11][12].

Experimental Determination of Physicochemical Properties

The accurate determination of these physicochemical parameters is a critical step in the drug discovery process. The following section provides detailed, step-by-step protocols for measuring solubility, LogP, and pKa.

Diagram: Workflow for Physicochemical Profiling

Caption: A generalized workflow for the experimental determination of key physicochemical properties of substituted chloroindoles.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[13]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the finely powdered substituted chloroindole to a glass vial containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ensure that undissolved solid remains visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[2]

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Methodology:

-

Preparation of Standards and Sample:

-

Prepare stock solutions of a series of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of the test substituted chloroindole in the same solvent.

-

-

Chromatographic Conditions:

-

Use a C18 reverse-phase column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). Isocratic elution is preferred.

-

Set the flow rate and column temperature to ensure reproducible retention times.

-

-

Data Acquisition:

-

Inject the standard solutions and the sample solution onto the HPLC system.

-

Record the retention time (t_R) for each compound.

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Plot log k' versus the known LogP values for the standard compounds to generate a calibration curve.

-

Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

-

Diagram: RP-HPLC Method for LogP Determination

Caption: A flowchart illustrating the key steps in determining LogP using the RP-HPLC method.

Protocol 3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Methodology:

-

Instrument Calibration:

-

Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the substituted chloroindole in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol may be used, and the aqueous pKa can be determined by extrapolation.

-

Ensure the concentration is sufficient to produce a clear inflection point (typically 1-10 mM).

-

Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).

-

-

Titration:

-

Place the sample solution in a thermostated vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode in the solution.

-

For the determination of the indole N-H pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

-

Structure-Property Relationships and Their Implications for Drug Design

The data generated from these physicochemical characterizations provide a foundation for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of substituted chloroindoles.

Diagram: Interplay of Physicochemical Properties and Drug-like Attributes

Caption: The relationship between substituents, physicochemical properties, and the resulting ADME profile and pharmacological activity.

By systematically varying the substituents on the chloroindole scaffold and measuring the resulting changes in physicochemical properties, researchers can build predictive models to guide the design of new analogues with improved drug-like characteristics. For example, a 3D-QSAR analysis of chloroindoles with antimicrobial activity revealed that substitutions at the 4- and 5-positions of the indole moiety were favorable for activity, while substitution at the 7-position was unfavorable. This information, combined with an understanding of how these substitutions affect physicochemical properties, can accelerate the optimization of lead compounds.

Conclusion: A Data-Driven Approach to Chloroindole Drug Discovery

The substituted chloroindole scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of these compounds are essential for translating their biological potential into clinical reality. The principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to characterize their substituted chloroindole derivatives, enabling a data-driven approach to lead optimization and candidate selection. By integrating the measurement and interpretation of lipophilicity, electronic effects, and solubility into the drug discovery workflow, the scientific community can more effectively harness the therapeutic promise of this important class of molecules.

References

-

Cheméo. (n.d.). Chemical Properties of 6-Chloroindole (CAS 17422-33-2). [Link]

-

Chemsrc. (2025). 4-Chloroindole-3-acetic acid | CAS#:2519-61-1. [Link]

-

ChemBK. (2024). 7-Chloro-2-oxindole. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed Central. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Center for Biotechnology Information. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. PubMed. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-indole acetic acid | C10H10ClNO2 | CID 68613512. PubChem. [Link]

-

ResearchGate. (n.d.). QSAR study on Indole derivatives | Request PDF. [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. NIST WebBook. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

National Center for Biotechnology Information. (n.d.). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PubMed Central. [Link]

-

Chem-Impex. (n.d.). 7-Chloroindole. [Link]

-

National Center for Biotechnology Information. (n.d.). 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. NIST WebBook. [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND COMPARATIVE SCREENING OF SOME NEWER 2-PHENYL INDOLE AND 5-CHLORO-2-PHENYL INDOLE DERIVATIVES | Request PDF. [Link]

-

MDPI. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. [Link]

-

National Center for Biotechnology Information. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed Central. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. [Link]

-

National Center for Biotechnology Information. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

-

National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central. [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ResearchGate. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials | Request PDF. [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

National Center for Biotechnology Information. (2024). QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells. PubMed Central. [Link]

-

SlideShare. (n.d.). Physicochemical Parameters used in QSAR. [Link]

-

National Center for Biotechnology Information. (2010). X-ray Crystallography of Chemical Compounds. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-